4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride solubility and stability
4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride solubility and stability
An In-Depth Technical Guide on the Solubility and Stability of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole Trihydrochloride
Introduction
4-(Piperazin-1-yl)-1H-benzo[d]imidazole and its salts are emerging as a significant scaffold in medicinal chemistry and drug development, demonstrating a wide array of biological activities.[1][2][3] The trihydrochloride salt form is often synthesized to enhance the aqueous solubility and bioavailability of the parent molecule.[4][5] A comprehensive understanding of the solubility and stability of this active pharmaceutical ingredient (API) is paramount for its successful development, from early-stage formulation to ensuring the shelf-life of the final drug product.[6]
This technical guide provides a deep dive into the core physicochemical properties of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride, with a focus on its solubility in various solvent systems and its stability under a range of stress conditions. The methodologies presented herein are grounded in established scientific principles and regulatory expectations, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
I. Physicochemical Properties: A Foundation for Understanding
The inherent physicochemical properties of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride dictate its behavior in solution and in the solid state. The molecule is comprised of a benzimidazole core, a piperazine moiety, and three hydrochloride counter-ions.
-
Benzimidazole Core: This heterocyclic aromatic system contributes to the molecule's overall planarity and potential for π-π stacking interactions. The imidazole portion of the ring system contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing for hydrogen bonding.[7]
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Piperazine Moiety: This saturated heterocycle imparts a degree of conformational flexibility and possesses two basic nitrogen atoms. In the trihydrochloride salt, these nitrogens, along with one on the benzimidazole ring, are protonated.
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Trihydrochloride Salt: The formation of a trihydrochloride salt significantly influences the molecule's properties, most notably its solubility in aqueous media.[4][5] The presence of the hydrochloride counter-ions increases the polarity of the compound.
A summary of the predicted physicochemical properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole Trihydrochloride
| Property | Predicted Value/Characteristic | Rationale and Implications |
| Molecular Formula | C₁₁H₁₇Cl₃N₄ | Based on the chemical structure. |
| Appearance | White to off-white crystalline solid | Typical for many hydrochloride salts of organic compounds.[8] |
| Aqueous Solubility | High | The trihydrochloride salt form significantly increases aqueous solubility compared to the free base due to the ionization of the basic nitrogen atoms.[9][10][11] |
| pKa | Multiple | The molecule has three basic nitrogen atoms that will be protonated. The pKa values will be crucial for understanding pH-dependent solubility.[12][13] |
| LogP (free base) | Moderate | The benzimidazole core is somewhat lipophilic, while the piperazine moiety is hydrophilic. The overall LogP will influence solubility in organic solvents and membrane permeability. |
II. Solubility Profile: A Critical Parameter for Drug Delivery
The solubility of an API is a critical determinant of its bioavailability and is influenced by a variety of factors, including the solvent system, temperature, and pH.[1]
A. Predicted Solubility in Common Solvents
The solubility of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is expected to vary significantly across different solvent classes.
Table 2: Predicted Solubility of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole Trihydrochloride in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous Buffers | pH 1.2, pH 4.5, pH 6.8 | High | As a trihydrochloride salt of a weak base, the compound will be highly ionized and thus highly soluble in acidic to neutral aqueous media.[9][11] |
| Polar Protic Solvents | Water, Methanol, Ethanol | High to Moderate | These solvents can engage in hydrogen bonding with the protonated nitrogens and chloride ions. Solubility is expected to be highest in water and decrease with decreasing polarity of the alcohol.[7] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can solvate the charged species.[7] |
| Non-Polar Solvents | Hexane, Toluene | Low | The high polarity of the trihydrochloride salt makes it poorly soluble in non-polar solvents.[7] |
B. Experimental Determination of Equilibrium Solubility (Shake-Flask Method)
The equilibrium shake-flask method is a well-established and reliable technique for determining the solubility of a compound.[7]
Protocol 1: Equilibrium Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
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Add an excess amount of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride to a series of vials, each containing a different solvent from Table 2.
-
Ensure a solid excess is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved compound against a standard curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L.
-
Caption: Workflow for equilibrium solubility determination.
III. Stability Assessment: Ensuring Product Quality and Safety
Stability testing is a critical component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[14][15] Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[16][17]
A. Forced Degradation Studies
Forced degradation studies involve subjecting the API to stress conditions that are more severe than accelerated stability conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Recommended Parameters | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Hydrolysis of the benzimidazole ring or other susceptible bonds. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Similar to acid hydrolysis, but potentially different degradation products. |
| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the nitrogen or carbon atoms in the heterocyclic rings. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B) | Photolytic cleavage or rearrangement. |
| Thermal Degradation | Dry heat at 80 °C for 48-72 hours | Thermally induced decomposition. |
B. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can also separate the degradation products from the parent compound.[14]
Protocol 2: Stability-Indicating RP-HPLC Method Development
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Gradient Elution:
-
Develop a gradient elution program to ensure separation of the parent peak from any degradation products.
-
-
Detection:
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Caption: Forced degradation and stability analysis workflow.
IV. Solid-State Stability of the Trihydrochloride Salt
The solid-state stability of a pharmaceutical salt is crucial as it can impact the product's performance and shelf-life.[4][6] A key concern for hydrochloride salts of weak bases is disproportionation, where the salt reverts to its free base and hydrochloric acid, especially in the presence of moisture and certain excipients.[4][6]
Key Considerations for Solid-State Stability:
-
Hygroscopicity: The propensity of the material to absorb moisture from the atmosphere should be evaluated.
-
Polymorphism: The existence of different crystalline forms (polymorphs) should be investigated as they can have different stabilities.
-
Excipient Compatibility: The compatibility of the API with common pharmaceutical excipients should be assessed to identify any potential interactions that could lead to degradation.
V. Conclusion
A thorough understanding of the solubility and stability of 4-(Piperazin-1-yl)-1H-benzo[d]imidazole trihydrochloride is fundamental to its successful development as a pharmaceutical agent. This guide has provided a comprehensive overview of the key considerations and experimental approaches for characterizing these critical properties. By employing the methodologies outlined herein, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product.
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